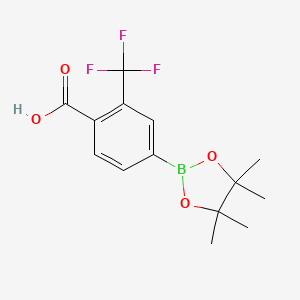

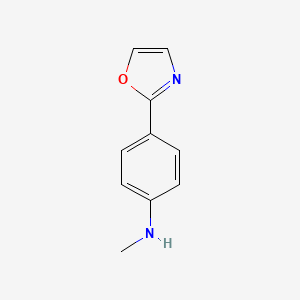

![molecular formula C8H7BrN4O B6357842 7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% CAS No. 1516832-84-0](/img/structure/B6357842.png)

7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

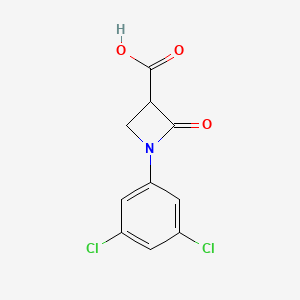

“7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” is a chemical compound. It belongs to the class of imidazopyridines, which are fused bicyclic heterocycles . These compounds are recognized as valuable scaffolds in organic synthesis and pharmaceutical chemistry due to their wide range of applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for “7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” is not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been synthesized and studied for their potential as anticonvulsant agents. These compounds, particularly those carrying hydrogen bond donor groups like hydroxyl and amine moieties, have shown remarkable properties in protecting against seizures, comparable to standard drugs like diazepam .

Antimicrobial Properties

The compound has been reported to possess antimicrobial activities. This makes it a candidate for further research in developing new antimicrobial agents that could be effective against various bacterial and fungal infections .

Antiprotozoal Applications

Studies have indicated that derivatives of 7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide exhibit antiprotozoal properties. This suggests potential use in treating diseases caused by protozoan parasites, such as malaria and leishmaniasis .

Anti-tubercular Potential

There is evidence to suggest that this compound and its derivatives could be effective in anti-tubercular therapy. Given the global challenge of tuberculosis, especially drug-resistant strains, this application could be of significant importance .

Anti-inflammatory Uses

The anti-inflammatory activity of 7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives has been documented. This opens up possibilities for its use in treating various inflammatory disorders, potentially offering an alternative to current anti-inflammatory medications .

Anticancer Research

Compounds containing the imidazopyridine moiety, like 7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide, have shown significant antitumor activities. This positions them as promising candidates for the development of new anticancer drugs, particularly in targeting specific types of cancer cells .

Wirkmechanismus

Target of Action

It’s known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are important cns agents, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .

Mode of Action

The compound carries biologically active hydrazone functionality . Compounds carrying hydrogen bond donor groups, such as hydroxyl and amine moieties, have shown to exhibit complete protection against seizures .

Biochemical Pathways

Given its anticonvulsant properties, it can be inferred that it may interact with neuronal pathways involved in seizure activity .

Result of Action

The compound has shown remarkable anticonvulsant properties in in vivo studies . Particularly, compounds carrying hydrogen bond donor groups exhibited complete protection against seizures . Their results are comparable to that of the standard drug diazepam . All the compounds were found to be non-toxic up to 100 mg/kg .

Eigenschaften

IUPAC Name |

7-bromoimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-5-1-2-13-4-6(8(14)12-10)11-7(13)3-5/h1-4H,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGHQTQAGKBTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

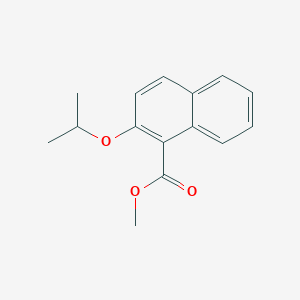

![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)

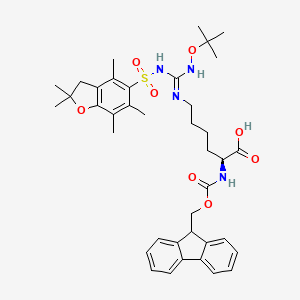

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

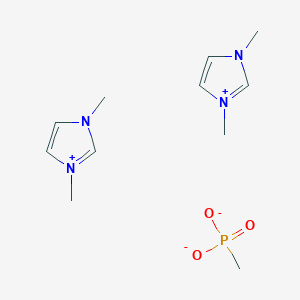

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6357847.png)